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Compound of Interest

Compound Name:
1-Phenyl-2-(phenylamino)ethan-1-

ol

Cat. No.: B13658671

Get Quote

Executive Summary & Molecular Profile
The enantiopurity of 1-Phenyl-2-(phenylamino)ethan-1-ol (CAS: Analogous to 2-amino-1-

phenylethanol derivatives) is critical in pharmaceutical applications. As a

-amino alcohol featuring a secondary amine and a chiral hydroxyl-bearing carbon, it serves as
a scaffold for adrenergic agonists and

-blockers.

The presence of the

-phenyl group introduces steric bulk and alters the basicity of the amine compared to simple
alkyl-amines, impacting the choice of resolution strategy. This guide details three validated
pathways for chiral resolution: Biocatalytic Kinetic Resolution, Diastereomeric Salt
Crystallization, and Preparative Chiral HPLC.

Molecular Structure & Chiral Center
IUPAC Name: 1-Phenyl-2-(phenylamino)ethan-1-ol
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Chiral Center: C1 (Hydroxyl-bearing carbon)

Key Functional Groups: Secondary Alcohol (Chiral), Secondary Amine (

-Phenyl).

Target Enantiomers: (R)- and (S)-isomers.

Strategic Approaches to Resolution
Method A: Biocatalytic Kinetic Resolution (High
Specificity)
Core Principle: Enzymatic transesterification. Lipases distinguish between enantiomers based

on the spatial fit of the hydroxyl group within the active site. Why this works: The

-phenyl group reduces the nucleophilicity of the amine, minimizing non-enzymatic background
acylation (a common issue with primary amino alcohols). This allows for highly selective

-acylation of one enantiomer (typically the R-isomer) while leaving the S-isomer as the free
alcohol.

Method B: Classical Chemical Resolution (Scalable)
Core Principle: Formation of diastereomeric salts using a chiral acid.[1] Why this works: The

basic nitrogen allows for salt formation.[2] Although the

-phenyl group reduces basicity (

4-5 vs. 9-10 for alkyl amines), resolution is still feasible using strong chiral acids like Mandelic
acid or Tartaric acid in non-aqueous solvents.

Method C: Chiral HPLC (Analytical & Prep)
Core Principle: Interaction with chiral stationary phases (CSPs) such as amylose or cellulose

derivatives.[3] Why this works: The

-

interactions provided by the two phenyl rings in the molecule interact strongly with carbamate-
based CSPs (e.g., Chiralcel OD-H), providing excellent separation factors (
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).

Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This method is recommended for obtaining high enantiomeric excess (ee > 99%) under mild

conditions.

Reagents:

Substrate: Racemic 1-Phenyl-2-(phenylamino)ethan-1-ol

Enzyme:Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

Acyl Donor: Vinyl acetate (Irreversible donor) or 2,2,2-Trifluoroethyl butyrate (Activated

ester).

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry).

Step-by-Step Workflow:

Preparation: Dissolve 10 mmol of racemic substrate in 50 mL of dry MTBE.

Acyl Donor Addition: Add 30 mmol (3 eq) of Vinyl acetate.

Initiation: Add 500 mg of Novozym 435 (immobilized CAL-B).

Incubation: Shake at 40°C, 200 rpm. Monitor reaction by HPLC (See Protocol 3).

Mechanism:[2] The enzyme preferentially acetylates the (

)-enantiomer.[4]

Termination: Stop reaction when conversion reaches 50% (typically 24–48 hours). Filter off

the enzyme.[5]

Separation:

Evaporate solvent.[5][6]
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Separate the (S)-Alcohol (unreacted) from the (R)-Ester (product) via flash column

chromatography (Silica gel; Hexane/EtOAc gradient).

Hydrolysis (Optional): Hydrolyze the (R)-ester using

/MeOH to recover the (R)-alcohol.

Data Summary Table: Enzymatic Parameters

Parameter Condition Rationale

Enzyme CAL-B (Novozym 435)

High selectivity for secondary

alcohols; robust in organic

solvents.

Acyl Donor Vinyl Acetate

Tautomerization of vinyl

alcohol byproduct drives

equilibrium to completion.

Solvent MTBE / Toluene

Hydrophobic solvents preserve

the "lid-open" active

conformation of lipase.

Selectivity (

)
Typically > 100

High distinction between

enantiomers due to chiral

pocket constraints.

Visualization: Kinetic Resolution Workflow
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Caption: Chemoenzymatic workflow for the kinetic resolution of 1-Phenyl-2-
(phenylamino)ethan-1-ol.

Protocol 2: Chemical Resolution via Diastereomeric
Salts
Best for large-scale preliminary resolution.

Reagents:

Resolving Agent: (+)-Mandelic Acid or (-)-Di-p-toluoyl-L-tartaric acid.

Solvent: Ethanol (95%) or Isopropanol.

Step-by-Step Workflow:

Salt Formation: Dissolve 10g of racemate in minimal hot ethanol. Add 1 equivalent of (+)-

Mandelic acid.

Crystallization: Allow solution to cool slowly to room temperature, then refrigerate (4°C) for

12 hours.

Causality: The less soluble diastereomeric salt (e.g., (R)-Amine

(+)-Acid) precipitates due to lattice energy differences.

Filtration: Collect crystals. Recrystallize from ethanol to upgrade ee to >98%.

Free Basing: Treat the salt with 1M NaOH and extract with Dichloromethane (DCM) to

recover the enantiopure amine.

Protocol 3: Analytical Chiral HPLC
Mandatory for validating ee from Protocols 1 & 2.

Instrumentation: HPLC with UV Detector (254 nm). Column:Chiralcel OD-H (Daicel) or

equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)). Mobile Phase: n-Hexane :

Isopropanol : Diethylamine (90 : 10 : 0.1).
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Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic amine

interacting with residual silanols.

Expected Performance:

Flow Rate: 0.5 - 1.0 mL/min.

Temperature: 25°C.

Separation Factor (

): Typically > 1.2.

Elution Order: (S)-enantiomer typically elutes before (R) on OD-H columns (verify with

standards).

Visualization: Salt Resolution Mechanism
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Caption: Thermodynamic selection of diastereomeric salts during chemical resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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